REACTION_CXSMILES
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[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([O:17][C:18](=[O:22])[CH2:19][C:20]#[N:21])[CH3:16].C(O)(=O)C>C1(C)C=CC=CC=1>[CH2:15]([O:17][C:18](=[O:22])[C:19](=[C:11]1[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9][CH2:10]1)[C:20]#[N:21])[CH3:16]
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Name
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Quantity
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75.1 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)=O
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Name
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|
Quantity
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50.6 mL
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Type
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reactant
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Smiles
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C(C)OC(CC#N)=O
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Name
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Quantity
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18.2 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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quenched with ice-water
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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WASH
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Details
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The combined extracts are washed with H2O, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(C(C#N)=C1CCN(CC1)CC1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |